molecular formula C17H16ClN3O3 B5774438 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine

1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine

Cat. No. B5774438
M. Wt: 345.8 g/mol
InChI Key: ZQQJTNDGUVRWMB-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the piperazine class of compounds and has been shown to possess a wide range of pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine is not fully understood. However, it has been shown to modulate various signaling pathways involved in neuroprotection, inflammation, and oxidative stress. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has also been shown to improve cognitive function and reduce brain damage in animal models of traumatic brain injury. Additionally, it has been shown to possess analgesic and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine possesses several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine also possesses some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.

Future Directions

There are several future directions for the study of 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine. One direction is to further elucidate its mechanism of action and signaling pathways involved in its pharmacological effects. Another direction is to study its potential therapeutic applications in other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to characterize its potential side effects and toxicity in order to assess its safety for clinical use.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It possesses a wide range of pharmacological properties, including neuroprotection, anti-inflammatory, and antioxidant effects. However, further studies are needed to fully elucidate its mechanism of action and assess its safety for clinical use.

Synthesis Methods

1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitrobenzoic acid with N-phenylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine.

Scientific Research Applications

1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has also been studied for its potential use as an analgesic and anti-cancer agent.

properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-16-12-14(21(23)24)6-7-15(16)17(22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQJTNDGUVRWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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